
2,3,5-Trichloro-6-methoxypyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-トリクロロ-6-メトキシピラジンは、ピラジンファミリーに属する化学化合物です。ピラジンは、1,4-位置に2つの窒素原子を含む6員環芳香族環を特徴とする有機化合物のクラスです。
準備方法
合成経路と反応条件: 2,3,5-トリクロロ-6-メトキシピラジンの合成は、通常、6-メトキシピラジンの塩素化を伴います。一般的な方法には、塩化鉄(III)などの触媒の存在下での塩素ガスの使用が含まれます。この反応は、2, 3, 5位置での選択的な塩素化を確実にするために、制御された条件下で行われます。
工業生産方法: 2,3,5-トリクロロ-6-メトキシピラジンの工業生産には、連続フロー反応器を用いた大規模な塩素化プロセスが含まれる場合があります。これらの反応器は、温度、圧力、反応物の濃度などの反応条件を正確に制御することで、収率と純度を最大限に高めることができます。
化学反応の分析
反応の種類: 2,3,5-トリクロロ-6-メトキシピラジンは、次のようなさまざまな化学反応を起こすことができます。
置換反応: 塩素原子は、アミンやチオールなどの求核剤で置換される可能性があります。
酸化反応: メトキシ基は、対応するアルデヒドまたは酸を形成するために酸化される可能性があります。
還元反応: この化合物は、塩素原子を除去するか、ピラジン環を修飾するために還元される可能性があります。
一般的な試薬と条件:
置換: 極性溶媒中のナトリウムアミドまたはチオ尿素などの試薬。
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬。
還元: 水素化アルミニウムリチウムまたはパラジウム触媒を使用した水素ガスなどの試薬。
主な生成物:
置換: アミンまたはチオール誘導体の形成。
酸化: アルデヒドまたはカルボン酸の形成。
還元: 部分的または完全に脱塩素化されたピラジン誘導体の形成。
科学的研究の応用
2,3,5-トリクロロ-6-メトキシピラジンは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成における構成要素として使用されます。
生物学: 抗菌および抗真菌特性を含む潜在的な生物活性について研究されています。
医学: 特に特定の生物学的標的に対する相互作用能力のために、創薬における潜在的な使用について調査されています。
工業: 特殊化学品の生産や、農薬や医薬品の合成における中間体として使用されています。
作用機序
2,3,5-トリクロロ-6-メトキシピラジンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物の塩素原子とメトキシ基は、その結合親和性と特異性に寄与します。たとえば、活性部位に結合することによって酵素活性を阻害したり、結合ドメインと相互作用することによって受容体機能を変更したりする可能性があります。
類似の化合物:
2,3,5-トリクロロピラジン: メトキシ基がなく、化学的性質と反応性が異なります。
2,3,6-トリクロロ-5-メトキシピラジン: 構造は似ていますが、塩素原子の位置が異なるため、反応性と用途が異なります。
2,5-ジメチル-3-メトキシピラジン: 塩素原子の代わりにメチル基を含んでおり、化学的挙動と用途が大きく異なります。
独自性: 2,3,5-トリクロロ-6-メトキシピラジンは、その特定の置換パターンによって独自であり、独自の化学的性質と潜在的な用途をもたらします。塩素原子とメトキシ基の組み合わせにより、さまざまな化学反応や研究用途に適した汎用性の高い化合物となっています。
類似化合物との比較
2,3,5-Trichloropyrazine: Lacks the methoxy group, resulting in different chemical properties and reactivity.
2,3,6-Trichloro-5-methoxypyrazine: Similar structure but different chlorine atom positions, leading to variations in reactivity and applications.
2,5-Dimethyl-3-methoxypyrazine: Contains methyl groups instead of chlorine atoms, significantly altering its chemical behavior and uses.
Uniqueness: 2,3,5-Trichloro-6-methoxypyrazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. Its combination of chlorine atoms and a methoxy group makes it a versatile compound for various chemical reactions and research applications.
特性
分子式 |
C5H3Cl3N2O |
|---|---|
分子量 |
213.44 g/mol |
IUPAC名 |
2,3,5-trichloro-6-methoxypyrazine |
InChI |
InChI=1S/C5H3Cl3N2O/c1-11-5-4(8)9-2(6)3(7)10-5/h1H3 |
InChIキー |
DEIBKEMKPMWMGT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(N=C(C(=N1)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


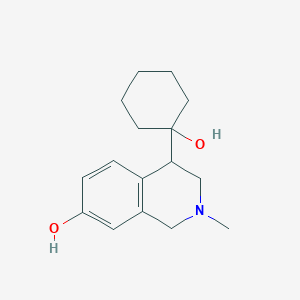
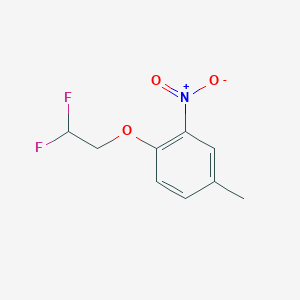
![4-Carbamoyl-1-[2-(dimethylamino)-2-oxoethyl]pyridinium](/img/structure/B11715189.png)
![N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide](/img/structure/B11715194.png)

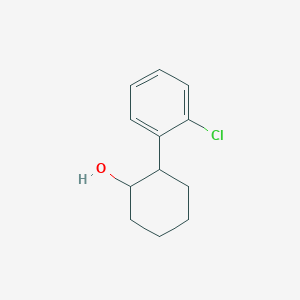
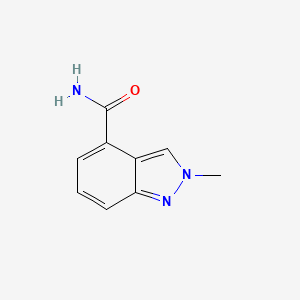

![[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol](/img/structure/B11715225.png)
![{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B11715226.png)
![(2E,5E)-2-(Hydroxyimino)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11715227.png)
![1-[(1R,2S)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one](/img/structure/B11715233.png)
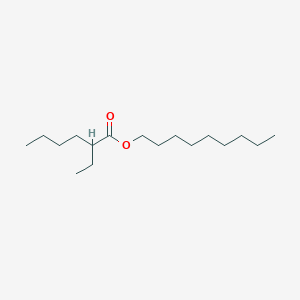
![N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11715243.png)
